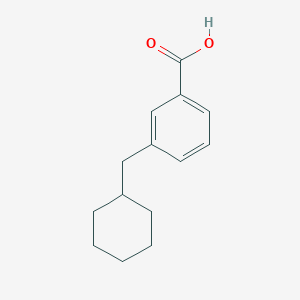

3-(Cyclohexylmethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYKDDCEGQYEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303092 | |

| Record name | 3-(Cyclohexylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158860-96-9 | |

| Record name | 3-(Cyclohexylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158860-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Benzoic Acid Ring:

Introduction of additional substituents: Adding small electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) to the benzoic acid ring could fine-tune the acidity of the carboxylic acid and introduce new points of interaction with a receptor. The position of these new substituents would be crucial.

Bioisosteric replacement of the carboxylic acid: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could alter the pKa and hydrogen bonding pattern, potentially leading to improved binding or better pharmacokinetic properties.

Alteration of the Linker:

Varying linker length: Increasing or decreasing the length of the methylene (B1212753) linker could alter the distance and relative orientation between the benzoic acid and the cyclohexyl ring, potentially allowing for better positioning within a binding site.

Introducing rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a double bond or a small ring, would reduce the conformational flexibility. This could lock the molecule into a more bioactive conformation, although it might also prevent it from adapting to the binding site.

Modification of the Cyclohexyl Ring:

Introduction of substituents: Adding functional groups (e.g., hydroxyl, amino, or small alkyl groups) to the cyclohexyl ring could introduce new hydrogen bonding or hydrophobic interactions with the target. The stereochemistry of these substituents would be a critical consideration.

Ring size modification: Replacing the cyclohexyl ring with a cyclopentyl or cycloheptyl ring would alter the size and conformational properties of the lipophilic group, which could lead to a better fit in a hydrophobic pocket.

The following table summarizes some rational design principles and their potential outcomes for enhancing the biological activity of 3-(Cyclohexylmethyl)benzoic acid analogs.

| Design Principle | Specific Modification Example | Potential Outcome |

| Modify Benzoic Acid Ring | Add a fluorine atom at the 4-position. | Alter electronic properties and potentially introduce a new interaction point. |

| Alter Linker | Replace the methylene (B1212753) linker with an ethylene (B1197577) linker. | Change the spatial relationship between the two ring systems. |

| Modify Cyclohexyl Ring | Introduce a hydroxyl group on the cyclohexyl ring. | Introduce a hydrogen bonding capability and alter lipophilicity. |

| Bioisosteric Replacement | Replace the carboxylic acid with a tetrazole ring. | Modify acidity and hydrogen bonding pattern, potentially improving metabolic stability. |

Structural Variations and Derivatization Studies

Positional Isomers and Substituent Effects on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is a critical determinant of a molecule's properties. The placement of the cyclohexylmethyl group at the meta (3-position) is just one of three possibilities, with the ortho (2-position) and para (4-position) isomers presenting distinct spatial and electronic profiles. The study of such positional isomerism is fundamental to understanding how the geometry of a molecule influences its interactions with biological targets. nih.gov For instance, studies on substituted benzoic acids have shown that the position of a substituent can significantly impact antibacterial activity. nih.gov While ortho-substituted compounds can be influenced by direct interactions with the carboxylic acid group, meta and para positions are generally governed by inductive and resonance effects. icm.edu.pl

Further modifications involve the introduction of additional substituents onto the benzoic acid ring. These groups can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting unique electronic characteristics to the ring.

Table 1: Effect of Substituents on Benzoic Acid Properties

| Substituent Type | Example Groups | General Effect on Carboxylic Acid |

|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃, -OH | Decrease acidity (increase pKa) |

Research on various benzoic acid derivatives has demonstrated that these substituent effects are predictable and can be used to modulate activity. For example, in a series of 3-(adenosylthio)benzoic acid analogs, introducing a chloro, bromo, or methoxy (B1213986) group at the 2-position of the benzoic acid ring significantly enhanced inhibitory potency against the SARS-CoV-2 nsp14 enzyme, whereas a chloro group at the 4-position led to a decrease in potency. nih.gov Similarly, studies on other bioactive benzoic acids have shown that the addition of chloro and methoxy substituents can modulate interactions with cellular protein degradation systems. nih.gov These findings underscore the principle that even simple substitutions on the aromatic ring can lead to substantial changes in a molecule's biological profile.

Modifications of the Cyclohexylmethyl Side Chain

The cyclohexylmethyl side chain offers another fertile ground for structural modification, providing opportunities to alter the molecule's size, shape, and lipophilicity.

The methylene (B1212753) linker connecting the cyclohexyl and phenyl rings can be varied in length or complexity. Although specific studies detailing the lengthening or shortening of the linker in 3-(cyclohexylmethyl)benzoic acid are not prevalent, the general principles of alkyl chain modification are well-established. Altering the chain length can affect the molecule's flexibility and its ability to adopt optimal conformations for binding to a target. For instance, structure-activity relationship studies on diphenylamine-based retinoids revealed that the flexibility of the carboxylic acid-containing substituent was a key determinant of whether a compound acted as an agonist or antagonist. nih.gov

The cyclohexane (B81311) ring itself is a frequent target for modification. Strategies include altering the ring size (e.g., to cyclopentyl or cycloheptyl), introducing unsaturation (e.g., creating a cyclohexene (B86901) or methylene-cyclohexane moiety), or, most significantly, replacing it with a heterocyclic ring. ontosight.ainih.gov This practice, known as bioisosteric replacement, aims to improve physicochemical properties, metabolic stability, or target interactions. cambridgemedchemconsulting.comopenaccessjournals.com

Alkyl rings like cyclohexane are often sites of metabolic oxidation. Replacing them with heterocyclic systems such as piperidine, morpholine, or tetrahydropyran (B127337) can introduce heteroatoms (nitrogen, oxygen) that block metabolic pathways and can also serve as new hydrogen bond donors or acceptors. cambridgemedchemconsulting.com For example, the replacement of a cyclohexyl group with various polar heterocyclic rings has been used to reduce metabolic clearance in γ-secretase inhibitors. cambridgemedchemconsulting.com

Table 2: Common Bioisosteric Replacements for the Cyclohexyl Ring

| Original Ring | Heterocyclic Bioisostere | Potential Advantages |

|---|---|---|

| Cyclohexane | Piperidine | Introduces basic nitrogen, potential for salt formation, H-bond interactions. |

| Cyclohexane | Morpholine | Increases polarity, potential H-bond acceptor, generally improves metabolic stability. |

| Cyclohexane | Tetrahydropyran (THP) | Increases polarity, H-bond acceptor, can alter conformational preference. cambridgemedchemconsulting.com |

Complex Molecular Architectures Incorporating the this compound Scaffold

The carboxylic acid group of the parent molecule is a versatile chemical handle, enabling its conjugation to other molecules or its use as a starting point for the construction of more complex systems.

The conversion of the carboxylic acid to an ester or an amide is a common and powerful derivatization strategy. Esterification is often employed to create prodrugs, where the ester masks the polar carboxylic acid to improve membrane permeability, being later hydrolyzed in the body to release the active acid. Amide formation allows the coupling of the this compound scaffold to amino acids, peptides, or other amine-containing molecules. nih.gov This can be used to create targeted drug conjugates or to explore new binding interactions. nih.gov For example, a molecule containing a cyclohexyl group linked to an amide, 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid, has been synthesized and cataloged, demonstrating the feasibility of such linkages. nih.gov Modular synthetic approaches now allow for the efficient creation of diverse libraries of α-arylated carboxylic acids, esters, and amides from common precursors. nih.govorgsyn.org

The this compound scaffold can serve as a foundational building block for synthesizing more elaborate heterocyclic structures. The benzoic acid moiety, or its derivatives, can participate in cyclization reactions to form new rings. For instance, benzoic acid derivatives are common starting materials for creating a wide range of heterocycles, including triazoles, benzimidazoles, oxadiazoles, and thiazolidinones. icm.edu.plnih.govuobaghdad.edu.iq In one documented pathway, substituted benzoic acids were used to synthesize complex 2-[3-(phenoxymethyl)-5-phenyl- openaccessjournals.comCurrent time information in Bangalore, IN.prepchem.comtriazol-4-yl]-benzoic acids. icm.edu.pl Another example involves the use of anthranilic acid (2-aminobenzoic acid) derivatives to prepare 2-sulfonamidebenzamides, which can then be further cyclized into benzimidazoles, triazoles, or oxadiazoles. nih.gov These complex transformations dramatically alter the shape, size, and properties of the original molecule, opening up new possibilities for biological applications.

Phosphorylated and Sulfonated Derivatives

The introduction of phosphoryl and sulfonyl groups onto the this compound scaffold can significantly alter its polarity, acidity, and potential as a bioactive agent. These functional groups are known to influence a compound's pharmacokinetic profile and its ability to interact with biological targets.

Phosphorylated Derivatives

The synthesis of phosphorylated derivatives of this compound can be approached through several established synthetic methodologies. A common strategy involves the reaction of a hydroxylated precursor of this compound with a suitable phosphorylating agent, such as phosphoryl chloride (POCl₃) or a protected phosphoramidite, followed by deprotection. Alternatively, direct phosphorylation of the carboxylic acid group can lead to the formation of an acyl phosphate (B84403), a reactive intermediate that can be further modified.

Sulfonated Derivatives

The sulfonation of aromatic compounds is a well-established industrial and laboratory process. wikipedia.org The introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the benzene (B151609) ring, namely the meta-directing carboxylic acid group and the ortho-, para-directing cyclohexylmethyl group, will influence the position of sulfonation. Given the steric bulk of the cyclohexylmethyl group, sulfonation is likely to occur at positions ortho or para to this group, and meta to the carboxylic acid.

A plausible synthetic route for a sulfonated derivative is the direct sulfonation of this compound with concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, would be critical in controlling the degree and position of sulfonation.

| Derivative Type | Potential Synthetic Method | Key Reagents | Expected Properties |

| Phosphorylated | Acylation of a phosphate source | 3-(Cyclohexylmethyl)benzoyl chloride, Triethyl phosphate | Increased water solubility, altered biological interactions |

| Sulfonated | Electrophilic Aromatic Substitution | This compound, Fuming Sulfuric Acid | High acidity, enhanced water solubility |

Table 1: Potential Phosphorylated and Sulfonated Derivatives of this compound

Conformational Analysis and Isomerism of Derivatives

The derivatives of this compound, particularly those with bulky substituents like phosphate or sulfonate groups, can exhibit complex conformational preferences and various forms of isomerism.

Conformational Analysis

The conformational flexibility of these derivatives arises from several key rotatable bonds: the bond connecting the cyclohexyl ring to the methylene bridge, the bond between the methylene bridge and the benzoic acid ring, and the bond between the aromatic ring and the newly introduced functional group.

Torsional Angles: The relative orientation of the benzoic acid ring and the cyclohexyl group will be defined by the torsional angles around the connecting bonds. These angles will be influenced by the steric and electronic effects of the substituents on the aromatic ring. For instance, the presence of a bulky sulfonate group ortho to the cyclohexylmethyl group would likely lead to a significant twist in the molecule to alleviate steric hindrance.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide valuable insights into the preferred conformations of these derivatives in solution.

Isomerism

The derivatives of this compound can exhibit several types of isomerism:

Positional Isomerism: The position of the phosphate or sulfonate group on the aromatic ring will give rise to different positional isomers. For example, sulfonation could potentially occur at multiple positions on the benzene ring, leading to a mixture of isomers with distinct properties.

Stereoisomerism: If the cyclohexyl ring or any other part of the molecule contains chiral centers, stereoisomers (enantiomers and diastereomers) will exist. While this compound itself is achiral, derivatization could introduce chirality. For example, the introduction of a substituent on the cyclohexyl ring could create one or more chiral centers.

| Isomerism Type | Origin | Example |

| Positional Isomerism | Different attachment points of the functional group on the aromatic ring. | 2-Sulfo-3-(cyclohexylmethyl)benzoic acid vs. 4-Sulfo-3-(cyclohexylmethyl)benzoic acid. |

| Conformational Isomerism | Rotation around single bonds. | Different spatial arrangements of the cyclohexyl and benzoyl groups relative to each other. |

| Stereoisomerism | Presence of chiral centers. | Introduction of a substituent on the cyclohexyl ring creating a chiral carbon. |

Table 2: Types of Isomerism in Derivatives of this compound

Computational Chemistry and Molecular Modeling

Electronic Structure Calculations

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding a molecule's reactivity and properties. nih.gov These calculations determine the distribution of electrons within the molecule, providing access to key quantum chemical descriptors. For instance, studies on various benzoic acid derivatives use DFT to calculate parameters that shed light on their antioxidant activity. scielo.org.za

Key electronic properties that would be investigated for 3-(Cyclohexylmethyl)benzoic acid include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting non-covalent interactions. researchgate.net

Table 1: Illustrative Electronic Properties for Benzoic Acid Derivatives (Note: This table is illustrative and based on general values for similar compounds, as specific data for this compound is not available in the cited sources.)

| Property | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to molecular stability and reactivity. |

| Dipole Moment | 1.5 to 3.0 D | Measures overall molecular polarity. |

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexylmethyl group allows this compound to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. Research on related substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, has shown that even small changes in substituent orientation can lead to different crystal forms, a phenomenon known as conformational polymorphism. nih.gov

In the case of 3-(azidomethyl)benzoic acid, computational analysis revealed an appreciable energy barrier between different molecular arrangements, confirming that the observed polymorphs arose from distinct conformers rather than simple adjustments within the same energy minimum. nih.gov A similar analysis for this compound would involve:

Scanning the Potential Energy Surface: Systematically rotating the rotatable bonds—specifically the C-C bonds linking the cyclohexyl and phenyl rings and the C-C bond of the carboxylic acid group—to identify all possible low-energy conformations.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the nearest local energy minimum.

Calculating Relative Energies: Determining the relative stability of each conformer. The resulting energy landscape would show which shapes the molecule is most likely to adopt.

Table 2: Example of Conformational Polymorphism in 3-(azidomethyl)benzoic acid nih.gov (This table illustrates findings for a related compound to demonstrate the principles of conformational analysis.)

| Polymorph | Key Structural Feature | Intermolecular Interactions |

|---|---|---|

| Form A | Unique azidomethyl group orientation | Carboxylic acid dimers and π-π stacking |

| Form B | Different azidomethyl group orientation | Carboxylic acid dimers and π-π stacking |

| Form C | Third distinct azidomethyl orientation | Carboxylic acid dimers and π-π stacking |

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). ucl.ac.uk

For this compound, MD simulations could be used to:

Explore Conformational Space: Simulate the molecule in a solvent to observe transitions between different conformations, providing a more complete picture of the energy landscape than static calculations alone.

Study Solvation: Analyze how solvent molecules arrange around the solute and the nature of their interactions.

Investigate Self-Association: Determine if molecules of this compound tend to form dimers or larger aggregates in solution, a crucial step in understanding crystallization. ucl.ac.uk Studies on other benzoic acid derivatives have used MD to identify the formation of hydrogen-bonded dimers and other associates in various solvents. ucl.ac.uk Research on solid 3-(trifluoromethyl)benzoic acid has also utilized solid-state NMR techniques, which can be complemented by MD simulations, to explore its molecular dynamics. nih.gov

Ligand-Protein Docking and Binding Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target. nih.govbiointerfaceresearch.com The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the strength of the interaction, often reported as a docking score or binding energy. biointerfaceresearch.comresearchgate.net

A docking study of this compound against a hypothetical protein target would involve:

Preparation of Protein and Ligand: Preparing the 3D structures of the protein and the ligand. For the ligand, this includes generating a low-energy conformation. youtube.com

Docking Simulation: Using software to explore possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: Ranking the poses based on a scoring function. The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com

Table 3: Hypothetical Ligand-Protein Docking Results (This table is a fictional example to illustrate the typical output of a molecular docking study.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with carboxylic acid; hydrophobic interaction with cyclohexyl ring. |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Val121 | Hydrogen bond network with carboxylic acid; van der Waals contact with cyclohexylmethyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) to a measured activity, such as inhibitory concentration (IC₅₀).

Developing a QSAR model involving this compound would require a dataset of structurally similar compounds with known biological activities. The process involves:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression, to build an equation that best correlates the descriptors with the activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov

A validated QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby guiding the synthesis of more potent molecules. nih.gov

Table 4: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial Charge on Carboxyl Oxygen | Ability to form hydrogen bonds. |

| Topological | Molecular Connectivity Index | Size, shape, and degree of branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity. |

| Steric / 3D | Molecular Volume | Overall size of the molecule. |

Biological Activity in Vitro and Non Human Systems

Enzyme Inhibition Studies

The potential for 3-(Cyclohexylmethyl)benzoic acid to act as an enzyme inhibitor has been explored in several contexts, with varying degrees of specificity and reported activity.

Dihydrofolate Reductase (DHFR) Inhibition (e.g., Mycobacterium tuberculosis DHFR)

Dihydrofolate reductase is a critical enzyme in folate metabolism and a well-established target for antimicrobial and anticancer drugs. preprints.orgmdpi.com While benzoic acid derivatives, in general, have been investigated as potential DHFR inhibitors, searches of available scientific literature did not yield specific studies evaluating the inhibitory activity of this compound against any DHFR enzyme, including that from Mycobacterium tuberculosis. preprints.orgresearchgate.net

Aldose Reductase Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemic states and is implicated in the development of diabetic complications. nih.gov Consequently, ALR2 inhibitors are of significant therapeutic interest. nih.gov

In a study developing thiosemicarbazone derivatives as selective ALR2 inhibitors, the structural contribution of different moieties was evaluated. nih.gov The investigation revealed that the presence of a cyclohexyl group in place of a phenyl ring resulted in weak inhibition of both aldose reductase (ALR2) and the related aldehyde reductase (ALR1) enzyme. nih.gov

Receptor Ligand Binding and Modulation

Chemokine Receptor (e.g., CCR5) Antagonism in Vitro

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a significant target for antiviral drug development. nih.govnih.gov Small-molecule antagonists that block this receptor can effectively inhibit viral entry. Maraviroc is a notable example of a CCR5 antagonist approved for clinical use in treating HIV-1 infection. nih.gov The development of CCR5 antagonists often involves extensive structure-activity relationship (SAR) studies to optimize the interaction between the molecule and the lipophilic binding site within the CCR5 receptor. nih.gov Research into novel antagonists has explored various chemical scaffolds, including spirodiketopiperazines and their derivatives. nih.gov While a wide range of compounds have been identified as CCR5 antagonists, there is no specific data from available research to indicate that this compound itself has been evaluated for or possesses antagonist activity at the CCR5 receptor.

Serotonin (B10506) Receptor (e.g., 5-HT4) Agonism in Vitro

The serotonin 5-HT4 receptor is a key target in the gastrointestinal (GI) tract for promoting motility. Agonists of this receptor, such as prucalopride (B966) and velusetrag, facilitate the release of acetylcholine, which stimulates GI smooth muscle contraction. nih.gov This mechanism is the basis for their use as prokinetic agents to treat disorders like chronic constipation. nih.gov Research has focused on developing potent and selective 5-HT4 receptor agonists, including those with limited systemic absorption to restrict their action to the gut. nih.gov The chemical structures of known 5-HT4 agonists are diverse and are often derived from complex scaffolds like benzamides and azanoradamantanes. luc.edu Currently, there is no scientific literature available that documents or suggests that this compound acts as an agonist at the 5-HT4 receptor.

Antimicrobial Activity Evaluation in Vitro

Benzoic acid and its derivatives are well-known for their antimicrobial properties, which has led to their use as preservatives in food. researchgate.netnih.gov The primary mechanism of action involves the undissociated, lipophilic form of the acid diffusing across the bacterial cell membrane. nih.govresearchgate.net Once inside the cytoplasm, the acid releases a proton, which can disrupt cellular homeostasis and inhibit the uptake of certain amino acids. researchgate.net

The antimicrobial efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring. A study on the effects of positional isomerism on Escherichia coli found that unsubstituted benzoic acid was highly effective, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL. nih.gov However, the addition of hydroxyl or methoxyl groups often weakened the antibacterial effect, with some exceptions based on position. nih.gov For instance, 2-hydroxybenzoic acid also showed a strong MIC of 1 mg/mL, while other hydroxylated derivatives were less potent. nih.gov The specific activity of this compound has not been reported, but its efficacy would be influenced by the lipophilic nature of the cyclohexylmethyl group. Other research has successfully formulated novel benzoic acid derivatives into topical gels for treating skin infections caused by Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govtubitak.gov.tr

**Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid and its Derivatives against *E. coli***

| Compound | MIC (mg/mL) |

|---|---|

| Benzoic acid | 1 |

| 2-hydroxybenzoic acid | 1 |

| 3-hydroxybenzoic acid | >1 |

| 4-hydroxybenzoic acid | >1 |

| 2,4-dihydroxybenzoic acid | >1 |

| 3,4-dihydroxybenzoic acid | >1 |

Data sourced from a study on E. coli ATCC 700728. nih.gov

Investigation of Anti-inflammatory Mechanisms in Vitro

Benzoic acid analogs have been a subject of research for their potential anti-inflammatory activities. scholaris.ca Studies on various derivatives show that minor structural changes can lead to significant differences in biological effects. scholaris.ca Some benzoic acid derivatives have been found to exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. tandfonline.com Other research has focused on constituents from natural sources, where certain acetophenones and flavonoids isolated from Melicope semecarpifolia demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov While the precise mechanisms for many benzoic acid derivatives are still under investigation, they often involve modulation of inflammatory pathways. researchgate.netnih.gov There are no specific in vitro studies available detailing the anti-inflammatory mechanisms of this compound.

Antioxidant Activity in Vitro

The antioxidant capacity of benzoic acid derivatives is profoundly influenced by their chemical structure, specifically the presence and position of hydroxyl (-OH) groups on the aromatic ring. antiox.orgresearchgate.net Phenolic compounds, which include hydroxybenzoic acids, can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. semanticscholar.org

In vitro studies consistently show that monohydroxybenzoic and dihydroxybenzoic acids exhibit the strongest antioxidant properties, particularly when the hydroxyl groups are in the ortho or para position relative to the carboxyl group. antiox.orgsemanticscholar.org In contrast, derivatives where the hydroxyl group is blocked or absent show very low antioxidant activity. antiox.org Given that this compound lacks any hydroxyl substituents on the benzoic ring, it is predicted to have poor antioxidant activity compared to its phenolic counterparts like gallic acid or protocatechuic acid. preprints.orgnih.gov

Table 2: Antioxidant Properties of Various Benzoic Acid Derivatives

| Compound | Antioxidant Property |

|---|---|

| 2-hydroxybenzoic acid | Good |

| 3-hydroxybenzoic acid | Moderate |

| 4-hydroxybenzoic acid | Good |

| 2,4-dihydroxybenzoic acid | Good |

| 3,5-dihydroxybenzoic acid | Poor (Pro-oxidant) |

| Gallic acid (3,4,5-trihydroxy) | Very Good |

Data interpretation based on studies of antioxidant activity against superoxide radicals. researchgate.netsemanticscholar.org

Metabolism and Biotransformation in Non Human Biological Systems

Microbial Degradation Pathways of Related Benzoic Acids

Microorganisms play a pivotal role in the breakdown of aromatic compounds in the environment. iisc.ac.iniisc.ac.in The degradation of benzoic acids by bacteria has been a subject of extensive research, revealing several key enzymatic processes. iisc.ac.iniisc.ac.innih.gov While direct studies on the microbial degradation of 3-(Cyclohexylmethyl)benzoic acid are not available, the metabolic pathways of structurally similar compounds, such as alkyl-substituted benzoic acids and cyclohexanecarboxylic acid, provide a strong basis for predicting its fate. iisc.ac.iniisc.ac.innih.gov

A common initial step in the microbial degradation of aromatic hydrocarbons is the oxidation of the aromatic ring, often catalyzed by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the substrate. iisc.ac.in For benzoic acid, this can lead to the formation of catechol. nih.gov In the case of alkyl-substituted benzoic acids, the degradation can also proceed via the oxidation of the alkyl side chain. For instance, the degradation of long-chain n-alkylcyclohexanes by some bacteria results in the formation of cyclohexanecarboxylic acid as an intermediate, which is then further metabolized. nih.gov This suggests that the cyclohexylmethyl side chain of this compound could undergo similar oxidative processes.

The degradation of cyclohexanecarboxylic acid itself has been shown to proceed via different pathways in various microorganisms. nih.govnih.gov In some bacteria, it is transformed into 1-cyclohexene-1-carboxylic acid and subsequently to benzoic acid. nih.gov Another pathway involves the formation of 4-hydroxybenzoic acid. nih.gov These pathways highlight the potential for both the aliphatic and aromatic moieties of this compound to be targeted by microbial enzymes.

The degradation of the alkyl side chain can also occur through β-oxidation, as observed in the metabolism of 4-cyclohexylbutanoic acid, which is broken down to cyclohexaneacetic acid. nih.gov This process involves the sequential removal of two-carbon units from the fatty acid chain.

Table 1: Potential Microbial Degradation Reactions for this compound based on Related Compounds

| Reaction Type | Substrate Moiety | Potential Intermediate(s) | Reference(s) |

| Ring Hydroxylation | Benzoic acid ring | Hydroxylated benzoic acid derivatives | iisc.ac.in |

| Side-Chain Oxidation | Cyclohexylmethyl group | 3-(Cyclohexylhydroxymethyl)benzoic acid, 3-(Cyclohexylcarbonyl)benzoic acid | nih.gov |

| β-Oxidation of side chain | Cyclohexylmethyl group | Not a primary pathway for a methyl-substituted side chain, but relevant for longer alkyl chains | nih.gov |

| Aromatization of Cyclohexyl Ring | Cyclohexyl ring | Benzoic acid derivatives | nih.gov |

In Vitro Metabolic Stability Studies Using Non-Human Microsomes

In vitro metabolic stability assays are a fundamental tool in drug discovery and environmental science to predict how a compound will be metabolized in vivo. nih.govnuvisan.com These assays typically utilize liver microsomes from various non-human species such as rats, mice, dogs, and monkeys, as the liver is the primary site of metabolism for many foreign compounds. nuvisan.comfrontiersin.orgnih.gov The stability of a compound is assessed by incubating it with microsomes in the presence of cofactors like NADPH, which is essential for the activity of cytochrome P450 (CYP) enzymes. nih.govsrce.hr The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½). nuvisan.comsrce.hr

While specific in vitro metabolic stability data for this compound is not publicly available, the general methodology allows for a hypothetical representation of such a study. A typical experiment would involve incubating this compound with liver microsomes from different species and quantifying its concentration at various time points using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

The results from such studies can reveal species-specific differences in metabolism. frontiersin.org For example, a compound might be rapidly metabolized in rat liver microsomes but be relatively stable in human or dog microsomes. frontiersin.org This information is critical for extrapolating metabolic data from animal models to humans. nih.gov

Table 2: Representative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Non-Human Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |

| Rat | 150 | 4.6 |

| Mouse | 120 | 5.8 |

| Dog | 45 | 15.4 |

| Monkey | 60 | 11.6 |

| Data is hypothetical and for illustrative purposes only. |

Identification of Non-Human Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Based on the known metabolic pathways of structurally related molecules, several potential non-human metabolites of this compound can be predicted.

One of the primary metabolic transformations for compounds containing a cyclohexylmethyl group is the oxidation of the aliphatic ring. nih.gov For instance, the drug glimepiride, which also contains a cyclohexylmethyl moiety, is metabolized through the sequential oxidation of this group to form hydroxymethyl and then carboxy metabolites. nih.gov Applying this to this compound, we can anticipate the formation of 3-((hydroxymethyl)cyclohexyl)benzoic acid and subsequently 3-((carboxy)cyclohexyl)benzoic acid .

Furthermore, the benzoic acid ring itself is susceptible to hydroxylation at various positions by cytochrome P450 enzymes. This would lead to the formation of various hydroxylated derivatives of this compound .

In some cases, the entire cyclohexyl ring can be aromatized. The microbial degradation of cyclohexanecarboxylic acid to benzoic acid has been observed, suggesting that a similar transformation of the cyclohexyl group in this compound to a phenyl group is plausible in certain biological systems, which would result in 3-(benzyl)benzoic acid .

Table 3: Predicted Non-Human Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

| 3-((hydroxymethyl)cyclohexyl)benzoic acid | Oxidation of the cyclohexyl ring |

| 3-((carboxy)cyclohexyl)benzoic acid | Further oxidation of the hydroxymethyl group |

| Hydroxylated this compound derivatives | Aromatic hydroxylation |

| 3-(benzyl)benzoic acid | Aromatization of the cyclohexyl ring |

Structure Activity Relationship Sar Studies

Influence of Substituent Position on Biological Activity

The placement of the cyclohexylmethyl group at the meta-position (position 3) of the benzoic acid ring is a critical determinant of the molecule's potential biological interactions. The benzoic acid moiety itself presents a planar aromatic ring and a carboxylic acid group capable of acting as a hydrogen bond donor and acceptor. The positioning of substituents on this ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets.

For benzoic acid derivatives, the biological activity is often sensitive to the substitution pattern on the aromatic ring. While direct SAR studies on 3-(Cyclohexylmethyl)benzoic acid are not extensively available in publicly accessible literature, general principles of medicinal chemistry allow for informed hypotheses.

Meta-Position: Substitution at the meta-position, as in this compound, influences the electronic environment of the carboxylic acid group primarily through inductive effects. The cyclohexylmethyl group is generally considered to be an electron-donating group through an inductive effect, which can modulate the acidity of the carboxylic acid. This alteration in pKa can be crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with target binding sites. Compared to ortho and para positions, the meta-position often avoids direct steric hindrance with the carboxylic acid group, allowing it to remain available for key interactions, such as salt bridge formation or hydrogen bonding with a receptor.

Ortho- and Para-Positions: Hypothetically, moving the cyclohexylmethyl group to the ortho-position (position 2) would introduce significant steric bulk near the carboxylic acid. This could force the carboxyl group out of the plane of the benzene (B151609) ring, a phenomenon known as the "ortho-effect," which can increase the acidity of the benzoic acid. However, this steric hindrance might also impede the ability of the carboxylic acid to bind effectively with its biological target. Conversely, placing the cyclohexylmethyl group at the para-position (position 4) would position it directly opposite the carboxylic acid. This could lead to different interactions within a receptor binding pocket, potentially engaging with hydrophobic sub-pockets distant from the site of carboxylate binding.

The table below summarizes the potential influence of the substituent position on the properties of cyclohexylmethylbenzoic acid, based on general SAR principles.

| Substituent Position | Potential Influence on Physicochemical Properties | Potential Impact on Biological Activity |

| Ortho (2-) | Increased steric hindrance near the carboxylic acid. Potential for intramolecular interactions. May increase acidity due to the ortho-effect. | May hinder binding of the carboxylic acid to the target. Could potentially lead to a different binding mode or selectivity. |

| Meta (3-) | Primarily inductive electronic effect on the carboxylic acid. Less steric hindrance compared to the ortho position. | Allows the carboxylic acid to remain accessible for binding. The cyclohexylmethyl group can interact with a hydrophobic pocket. |

| Para (4-) | Electronic effects influence the carboxylic acid. The substituent is positioned distally from the carboxyl group. | May interact with a different region of the receptor binding site compared to the ortho or meta isomers. |

Impact of Cyclohexyl Ring Stereochemistry on Molecular Interactions

The cyclohexyl group in this compound is a three-dimensional, non-planar moiety that can adopt different conformations, with the chair conformation being the most stable. The stereochemistry of this ring, including the orientation of the methylene (B1212753) linker and any potential substituents on the ring itself, can have a profound impact on how the molecule interacts with its biological target.

The connection of the cyclohexyl ring via a methylene linker provides significant conformational flexibility. The rotation around the single bonds allows the cyclohexyl ring to orient itself in various spatial arrangements relative to the benzoic acid core. This flexibility can be advantageous, allowing the molecule to adapt to the topography of a binding site. However, it can also be detrimental, as the energetically favorable conformation in solution may not be the one required for optimal binding, leading to an entropic penalty upon binding.

The stereochemistry of the cyclohexyl ring itself becomes particularly important if it is substituted. For instance, in derivatives of this compound with substituents on the cyclohexyl ring, cis/trans isomerism would arise. These stereoisomers would present different three-dimensional shapes and could exhibit significantly different biological activities.

Axial vs. Equatorial Substitution: In the chair conformation of a substituted cyclohexyl ring, a substituent can occupy either an axial or an equatorial position. Equatorial positions are generally more sterically favored. The orientation of a substituent (axial or equatorial) can dictate its ability to engage in specific interactions within a binding pocket. For example, an equatorially positioned functional group might be able to form a hydrogen bond with a specific residue in a receptor, while its axial counterpart might not, or vice-versa.

The following table outlines the potential impact of cyclohexyl ring stereochemistry on molecular interactions.

| Stereochemical Feature | Potential Impact on Molecular Interactions |

| Conformational Flexibility | Allows the cyclohexyl group to adopt various orientations to fit a binding site. Can also lead to an entropic penalty upon binding if the bioactive conformation is not the most stable one in solution. |

| Cis/Trans Isomerism (in substituted cyclohexyl rings) | Isomers will have different 3D shapes and spatial arrangements of substituents, leading to potentially different binding affinities and biological activities. One isomer may fit a binding pocket optimally while the other may not. |

| Axial/Equatorial Orientation of Substituents | The orientation of substituents on the cyclohexyl ring can determine their ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target. |

Rational Design Principles for Enhanced Biological Activity

Based on the structural features of this compound and general principles of medicinal chemistry, several rational design strategies can be proposed to potentially enhance its biological activity. These strategies aim to optimize the molecule's interactions with its target by modifying its steric, electronic, and hydrophobic properties.

Applications in Chemical Biology and Advanced Organic Synthesis

Development as Chemical Probes for Biological Pathways

The development of chemical probes is a cornerstone of chemical biology, enabling the elucidation of complex biological pathways and the identification of new therapeutic targets. An effective chemical probe must interact with a specific biological target and elicit a measurable response. While research directly employing 3-(Cyclohexylmethyl)benzoic acid as a chemical probe is not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has shown significant promise in this area.

The general structure of benzoic acid and its derivatives allows for systematic modification to optimize binding affinity and selectivity for various biological targets. For instance, the lipophilic cyclohexylmethyl substituent of this compound can facilitate passage through cellular membranes, a critical feature for intracellular probes. The carboxylic acid group, which is typically ionized at physiological pH, can engage in hydrogen bonding and electrostatic interactions with protein residues within a binding site.

Although specific examples for this compound are not available, a structurally related but more complex derivative, 3-Benzyl-4-(3-(cyclohexylmethyl)benzamido)benzoic acid, has been investigated for its chemical-target interactions. nih.gov This highlights the potential of the cyclohexylmethylbenzoyl moiety in designing molecules that interact with biological systems. nih.gov The exploration of this compound itself as a scaffold for chemical probe development remains a compelling area for future research.

Utility as Key Intermediates in Complex Molecule Synthesis (e.g., anti-tuberculosis agents)

The structural framework of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. The presence of a carboxylic acid group on the benzene (B151609) ring provides a reactive handle for a variety of chemical transformations, such as amidation and esterification, allowing for its incorporation into larger molecular architectures.

A significant area where benzoic acid derivatives have been explored is in the development of anti-tuberculosis (anti-TB) agents. nih.govnih.govmdpi.com While direct evidence of this compound being used as a key intermediate in the synthesis of anti-TB drugs is not prominent in the literature, the synthesis of novel anti-TB compounds from structurally similar starting materials has been reported. For example, a series of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds have been synthesized and evaluated for their tuberculostatic activity. nih.gov 3-Cyclohexylpropanoic acid is structurally very similar to this compound, suggesting that the latter could also serve as a viable starting material for analogous synthetic routes.

In one study, derivatives of 3-cyclohexylpropanoic acid were used to synthesize benzimidazole (B57391) and imidazo[4,5-b]phenazine compounds. nih.gov Several of these compounds exhibited potent activity against Mycobacterium tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

| Compound ID | Chemical Class | Target Organism | MIC (µg/mL) |

| 1a | 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole | Mycobacterium tuberculosis | 1.5 - 12.5 |

| 1c | Benzimidazole derivative | Mycobacterium tuberculosis | 1.5 - 12.5 |

| 1e | Benzimidazole-like system | Mycobacterium tuberculosis | 1.5 - 12.5 |

| 1f | 2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine | Mycobacterium tuberculosis | 1.5 - 12.5 |

Table 1: Tuberculostatic activity of compounds derived from 3-cyclohexylpropanoic acid. Data from Gobis et al., 2012. nih.gov

The successful synthesis and promising activity of these compounds underscore the potential of using cyclohexyl-containing acid derivatives as building blocks for novel anti-TB agents. The synthetic methodologies employed in these studies, such as condensation reactions to form heterocyclic rings, could likely be adapted for this compound. The development of prodrugs based on benzoic acid esters has also been explored as a strategy to improve the delivery of anti-TB agents. nih.govnih.govmdpi.com

Crystallographic Studies of Compound-Biomolecule Complexes

Crystallographic studies of small molecules complexed with their biological targets provide invaluable atomic-level insights into the nature of their interactions. These studies are instrumental in structure-based drug design, allowing for the rational optimization of lead compounds.

Currently, there are no publicly available crystal structures of this compound in complex with a biomolecule. However, the crystallographic analysis of other benzoic acid derivatives bound to proteins is a well-established practice. These studies reveal how the carboxylate group of the benzoic acid moiety typically forms key salt bridges and hydrogen bonds with basic residues, such as arginine and lysine, in the protein's active site. The phenyl ring often engages in hydrophobic and π-stacking interactions.

The cyclohexylmethyl group of this compound would be expected to occupy a hydrophobic pocket within a target protein. The flexibility of the cyclohexyl ring allows it to adopt various conformations (e.g., chair, boat) to maximize van der Waals contacts and displace water molecules, which can contribute significantly to binding affinity.

While direct crystallographic data for this compound with a biomolecule is lacking, the crystal structure of a more complex antagonist containing a cyclohexyl(hydroxy)methyl group bound to the CCR5 receptor has been determined, illustrating how such moieties can be accommodated in a protein binding site. nih.govnih.gov The development of co-crystals of benzoic acid with active pharmaceutical ingredients has also been a subject of crystallographic investigation to improve physicochemical properties.

The synthesis and crystallographic analysis of this compound in complex with various model proteins or potential therapeutic targets would be a valuable endeavor to elucidate its binding modes and guide the design of new bioactive molecules.

Future Research Directions

Exploration of Novel Synthetic Pathways

Currently, specific, high-yield synthetic routes exclusively for 3-(cyclohexylmethyl)benzoic acid are not extensively documented. Future research should prioritize the development of efficient and scalable synthetic methodologies. This could involve:

Grignard Reactions: A potential route could involve the reaction of a Grignard reagent derived from a cyclohexylmethyl halide with a suitable benzoic acid derivative.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Negishi coupling, could be employed by coupling a cyclohexylmethyl-containing organometallic reagent with a halogenated benzoic acid derivative.

Hydrogenation: The catalytic hydrogenation of a corresponding phenyl-substituted benzoic acid could provide a direct route to the cyclohexyl derivative. nih.gov

The development of stereoselective synthetic methods would also be of significant interest, allowing for the preparation of specific stereoisomers of the cyclohexyl ring, which could have differential biological activities.

Deeper Mechanistic Studies of Biological Interactions

The biological activity of benzoic acid derivatives is well-established, with various compounds exhibiting antimicrobial, anti-inflammatory, and other therapeutic properties. rasayanjournal.co.inresearchgate.net The lipophilic cyclohexylmethyl group in this compound could significantly influence its pharmacokinetic and pharmacodynamic properties. Future research should focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in inflammatory pathways (e.g., cyclooxygenases) or infectious diseases, could reveal potential therapeutic targets.

Receptor Binding Studies: Investigating the binding affinity of the compound to various receptors could uncover novel pharmacological activities.

Cell-Based Assays: Evaluating the effect of the compound on cellular processes such as proliferation, apoptosis, and inflammation in various cell lines would provide insights into its potential as a therapeutic agent. nih.gov

Understanding the precise molecular mechanisms through which this compound interacts with biological systems is crucial for its potential development as a drug candidate.

Development of Advanced Computational Models

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. nih.gov For this compound, future computational research could include:

Molecular Docking: Simulating the binding of the compound to the active sites of known and potential protein targets can help to prioritize experimental studies and to understand the structural basis of its activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target, revealing key interactions and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of related analogues, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent and selective compounds. Theoretical studies on substituted benzoic acids have already demonstrated the feasibility of correlating electronic properties with chemical reactivity. researchgate.net

These computational approaches can significantly accelerate the research and development process by providing a rational basis for the design of future experiments.

Investigation of Unexplored Biological Targets and Pathways

The unique combination of a flexible, lipophilic cyclohexyl group and a polar benzoic acid moiety may allow this compound to interact with novel biological targets or to modulate biological pathways in unexpected ways. Future research should therefore not be limited to known targets of benzoic acid derivatives. An open-minded screening approach could lead to the discovery of entirely new therapeutic applications. This could involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets can rapidly identify potential hits.

Phenotypic Screening: Evaluating the effect of the compound in cell-based or whole-organism models of disease can uncover novel therapeutic effects without a priori knowledge of the target.

Chemoproteomics: This approach can be used to identify the protein targets of the compound directly in a complex biological sample.

By exploring uncharted biological space, researchers may uncover unique and valuable therapeutic opportunities for this compound and its derivatives.

Q & A

What are the recommended synthetic strategies for 3-(Cyclohexylmethyl)benzoic acid, and how do reaction conditions influence yield?

Basic Research Focus

A common approach involves Suzuki-Miyaura coupling, leveraging aryl halides (e.g., 3-iodobenzoic acid) with cyclohexylmethylboronic acid derivatives under palladium catalysis . Reaction conditions such as solvent polarity (toluene/EtOH mixtures), base selection (Na₂CO₃), and temperature (reflux) are critical for optimizing cross-coupling efficiency. For example, Na₂CO₃ in aqueous/organic biphasic systems enhances coupling rates by stabilizing intermediates . Yield improvements (>70%) are achieved by controlling stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data, clarifying torsional angles between the cyclohexylmethyl group and benzoic acid core . Discrepancies in NMR-derived dihedral angles (e.g., cyclohexyl ring puckering) can be reconciled by comparing experimental SXRD data with computational models (DFT or molecular mechanics). For instance, SHELXPRO can refine hydrogen-bonding networks, critical for understanding solid-state packing and polymorphism .

What analytical techniques are most robust for quantifying trace impurities in synthesized this compound?

Basic Research Focus

Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and electrospray ionization (ESI) detects impurities at ppm levels. Creative Proteomics’ protocols recommend using deuterated internal standards (e.g., d₄-benzoic acid) for precise quantification . High-resolution NMR (600 MHz or above) identifies regioisomeric byproducts, with ¹³C DEPT-135 distinguishing carbonyl carbons from aliphatic signals .

How do solvent polarity and substituent effects influence the solubility of this compound?

Advanced Research Focus

The compound’s solubility is governed by hydrophobic cyclohexyl and polar carboxylic acid moieties. In cyclohexane, solubility is negligible (<0.1 mg/mL at 303 K), while polar aprotic solvents like DMSO enhance dissolution (>50 mg/mL) due to H-bonding with the carboxyl group . QSPR models correlate logP values (calculated ~3.2) with experimental solubility in ethanol/water mixtures, highlighting the need for co-solvents (e.g., 10% PEG-400) in biological assays .

What strategies mitigate steric hindrance during functionalization of the cyclohexylmethyl group?

Advanced Research Focus

Steric effects at the cyclohexylmethyl position hinder electrophilic substitution. Directed ortho-metalation (DoM) using TMP-Li bases selectively deprotonates the benzoic acid moiety, enabling regioselective halogenation or alkylation . Alternatively, microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) by enhancing kinetic control, minimizing unwanted byproducts from steric clashes .

How can contradictory biological activity data for this compound derivatives be rationalized?

Advanced Research Focus

Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. FAAH) often arise from differential binding conformations. Molecular docking (Sybyl software) and QSAR modeling (Excel-based parameterization) reveal that substituent bulk at the cyclohexyl group modulates van der Waals interactions with hydrophobic enzyme pockets . For example, methyl vs. ethyl substituents alter IC₅₀ values by 10-fold due to cavity size mismatches .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Focus

Batch-to-batch variability in Suzuki coupling (e.g., palladium leaching, boronic acid purity) requires stringent QC protocols. Pd scavengers (e.g., SiliaBond Thiol) reduce residual metal content to <5 ppm, essential for toxicity studies . Continuous flow reactors improve scalability by maintaining optimal temperature/pressure, achieving >90% conversion with reduced catalyst loading .

How does the electron-withdrawing carboxyl group affect the compound’s spectroscopic properties?

Basic Research Focus

The carboxyl group deshields adjacent protons in ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm). IR spectra show a strong C=O stretch at ~1680 cm⁻¹, while LC-MS/MS fragmentation (m/z 205 → 159) confirms decarboxylation pathways . TD-DFT calculations align UV-Vis λmax (270–280 nm) with experimental data, reflecting π→π* transitions in the conjugated system .

What computational methods predict the pharmacokinetic behavior of this compound?

Advanced Research Focus

ADMET predictions using SwissADME or pkCSM estimate moderate blood-brain barrier penetration (logBB = -0.5) and CYP450-mediated metabolism (primarily CYP2C9). Molecular dynamics (MD) simulations (GROMACS) reveal binding stability with serum albumin, explaining prolonged half-life in plasma .

How do crystal packing forces influence the stability of this compound polymorphs?

Advanced Research Focus

SXRD data (SHELXL-refined) show that Form I (monoclinic P2₁/c) stabilizes via intermolecular H-bonds (O-H⋯O=C), while Form II (triclinic P-1) relies on van der Waals interactions between cyclohexyl groups . Accelerated stability testing (40°C/75% RH) confirms Form I’s dominance (>95% after 6 months), critical for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.